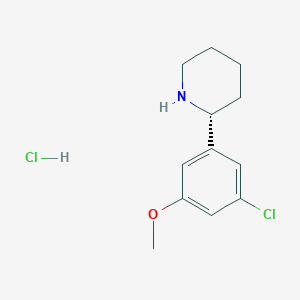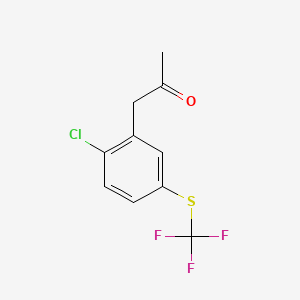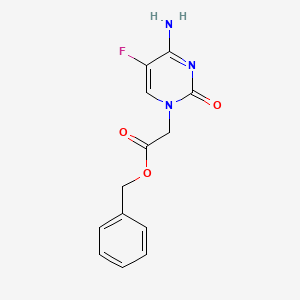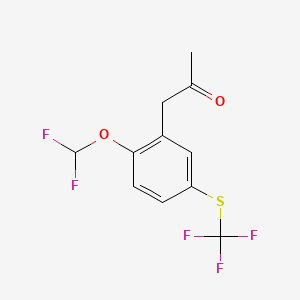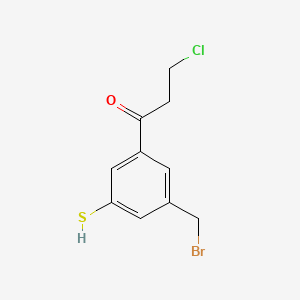
1-(3-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-1-one is an organic compound that features a bromomethyl group, a mercapto group, and a chloropropanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by thiolation and chlorination steps. For instance, starting with a suitable aromatic compound, bromination can be achieved using bromine in the presence of a catalyst. The mercapto group can be introduced via a nucleophilic substitution reaction using thiol reagents. Finally, the chloropropanone moiety can be introduced through a Friedel-Crafts acylation reaction using appropriate chlorinating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(3-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-1-one involves its reactive functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their function. The mercapto group can interact with metal ions and proteins, affecting their activity. The chloropropanone moiety can undergo nucleophilic attack, leading to the formation of various adducts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Bromomethylphenyl)-3-chloropropan-1-one
- 1-(5-Mercaptophenyl)-3-chloropropan-1-one
- 1-(3-(Bromomethyl)-5-hydroxyphenyl)-3-chloropropan-1-one
Uniqueness
This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications .
Eigenschaften
Molekularformel |
C10H10BrClOS |
|---|---|
Molekulargewicht |
293.61 g/mol |
IUPAC-Name |
1-[3-(bromomethyl)-5-sulfanylphenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H10BrClOS/c11-6-7-3-8(5-9(14)4-7)10(13)1-2-12/h3-5,14H,1-2,6H2 |
InChI-Schlüssel |
LCTHLABHVBEJSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(=O)CCCl)S)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)-1-(piperidin-1-YL)ethan-1-one](/img/structure/B14051826.png)
![tert-butyl (5S)-5-methyl-7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14051830.png)
![4-[[2-[5-(2-Fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoic acid](/img/structure/B14051838.png)
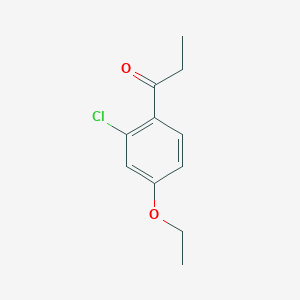
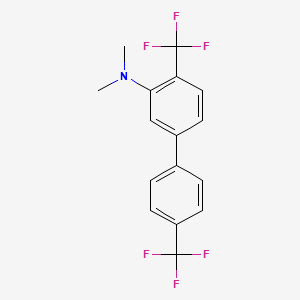
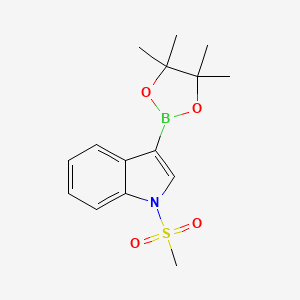
![6-Methylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B14051864.png)
![6-Oxa-3-azabicyclo[3.1.1]heptane 2,2,2-trifluoroacetate](/img/structure/B14051878.png)
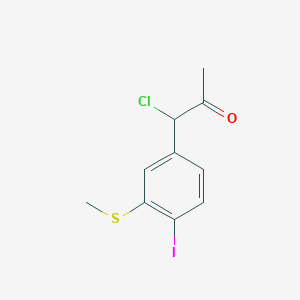
![N-((R)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14051892.png)
